

DFT analysis of 2-Quinolinecarboxaldehyde metal complexes

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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

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A Comparative Guide to the DFT Analysis of 2-Quinolinecarboxaldehyde Metal Complexes

This guide provides a comparative analysis of metal complexes derived from **2-Quinolinecarboxaldehyde** and its related structures, with a focus on insights gained from Density Functional Theory (DFT) calculations. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, characterization, computational analysis, and biological activities of these compounds.

Introduction

Metal complexes of Schiff bases derived from quinoline moieties have garnered significant attention in medicinal and materials chemistry.^[1] The quinoline scaffold is a key feature in many biologically active compounds, and its coordination with transition metals can enhance these properties.^[2] The chelation of a metal ion often increases the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with intracellular targets.^[2] Computational methods, particularly DFT, have become indispensable for understanding the structure-property relationships of these molecules at an atomic level.^[3] This guide compares the structural, electronic, and biological properties of various **2-Quinolinecarboxaldehyde**-based metal complexes, supported by experimental and theoretical data.

Synthesis and Characterization

The synthesis of these metal complexes typically involves a two-step process: the formation of a Schiff base ligand followed by its reaction with a metal salt. The Schiff base is synthesized by the condensation reaction of **2-Quinolinecarboxaldehyde** or its derivatives with a primary amine.^[1] The resulting ligand is then complexed with various metal salts to form the final product.^[1]

Characterization of the synthesized ligands and their metal complexes is performed using a suite of spectroscopic and analytical techniques, including Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, mass spectrometry, and elemental analysis.^{[4][5]} These methods confirm the coordination of the ligand to the metal ion.

Comparative Data

The following tables summarize key quantitative data from experimental studies and DFT calculations for various metal complexes of **2-Quinolinecarboxaldehyde** derivatives.

Biological Activity

The biological potential of these metal complexes, particularly their antimicrobial and anticancer activities, is a major area of investigation. The data, often presented as Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy and IC₅₀ values for cytotoxicity, consistently demonstrates the superior performance of the metal complexes compared to the free ligands.^[2]

Table 1: Comparison of Antimicrobial Activity (MIC, $\mu\text{g/mL}$)

Compound/Complex	P. aeruginosa	S. aureus	S. pyogenes	Reference
Cu(II) complex of 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde	20.90 ± 2.00 (ZI)	19.69 ± 0.71 (ZI)	18.58 ± 1.04 (ZI)	[4]
Zn(II) complex of 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde	Lower than Cu(II)	Lower than Cu(II)	Lower than Cu(II)	[4]

ZI = Zone of Inhibition in mm. The paper notes similar trends for MIC values.[4]

Table 2: Comparison of Anticancer Activity (IC50, μ M)

Compound/Complex	Cancer Cell Line	IC50 (μ M)	Reference
Schiff base of 2-quinolinecarboxaldehyde	A549 (Lung)	> 50	[2]
Cu(II) complex of the above Schiff base	A549 (Lung)	3.93	[2]
Zn(II) complex of the above Schiff base	A549 (Lung)	18.26	[2]

DFT Calculated Parameters

DFT calculations provide valuable insights into the structural and electronic properties of these complexes. Parameters such as bond lengths, bond angles, and frontier molecular orbital energies (HOMO and LUMO) are crucial for understanding their stability and reactivity.[6]

Table 3: Comparison of Selected Bond Lengths (Å) from DFT Calculations for Analogues

Bond	2-Methyl-8-quinolinol (HF/6-311G)	2-Methyl-8-quinolinol (B3LYP/6-311G)
C2-C3	1.423	1.428
C8-O	1.373	1.364
C2-C(Methyl)	1.508	1.512
N1-C2	1.321	1.328
N1-C9	1.381	1.387

Note: Direct comparative DFT data for a series of **2-Quinolinecarboxaldehyde** metal complexes was not available in a single source. The data presented is for a closely related analogue to provide a comparative framework.[3]

Experimental and Computational Protocols

General Synthesis of Schiff Base Ligand

- Dissolve **2-Quinolinecarboxaldehyde** (or a derivative) (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.[1]
- In a separate beaker, dissolve the desired primary amine (1 mmol) in 20 mL of absolute ethanol.[1]
- Add the ethanolic solution of the primary amine dropwise to the stirred solution of the aldehyde.[1]
- Add a few drops of glacial acetic acid as a catalyst.[1]
- Reflux the resulting mixture for 3-4 hours with constant stirring.[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).[1]
- Upon completion, allow the reaction mixture to cool to room temperature to obtain the Schiff base ligand.[1]

General Synthesis of Metal Complex

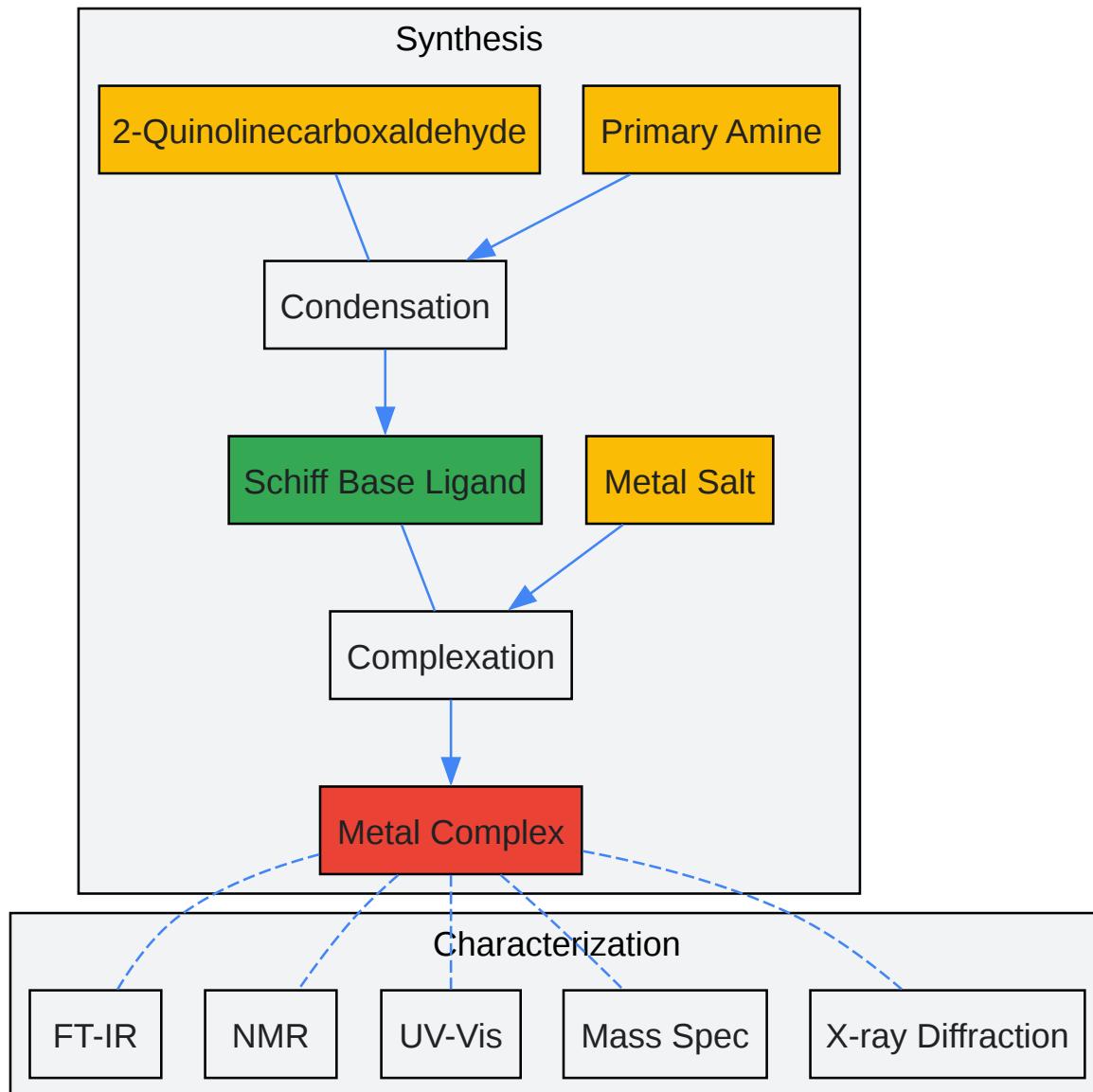
- Dissolve the synthesized Schiff base ligand (1 mmol) in 20 mL of ethanol.[\[1\]](#)
- In a separate beaker, dissolve the metal salt (e.g., copper(II) acetate, zinc(II) acetate) (0.5 mmol or 1 mmol depending on desired stoichiometry) in a minimal amount of ethanol or water.[\[1\]\[5\]](#)
- Add the metal salt solution dropwise to the stirred solution of the ligand.[\[1\]](#)
- Adjust the pH of the mixture if necessary and reflux for 4-6 hours.[\[1\]](#)
- A colored precipitate of the metal complex will form.[\[1\]](#)
- Allow the mixture to cool, then collect the complex by filtration.[\[1\]](#)
- Wash the precipitate thoroughly with ethanol and then with diethyl ether.[\[1\]](#)
- Dry the final product in a vacuum oven.[\[1\]](#)

DFT Computational Protocol

- Geometry Optimization: The molecular structures of the ligand and its metal complexes are optimized using a program package like Gaussian.[\[4\]](#)
- Functional and Basis Set: Calculations are typically performed using the B3LYP hybrid functional.[\[4\]\[7\]](#) For light atoms (C, H, N, O), a basis set like 6-311++G(d,p) is used, while for metal atoms, a basis set like LanL2DZ or SDD is employed to account for relativistic effects.[\[4\]\[7\]](#)
- Visualization: The results are visualized using software such as GaussView or Chemcraft.[\[4\]](#)
- Property Calculation: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated from the optimized geometries.[\[3\]](#)
- TD-DFT: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of the compounds.[\[7\]](#)

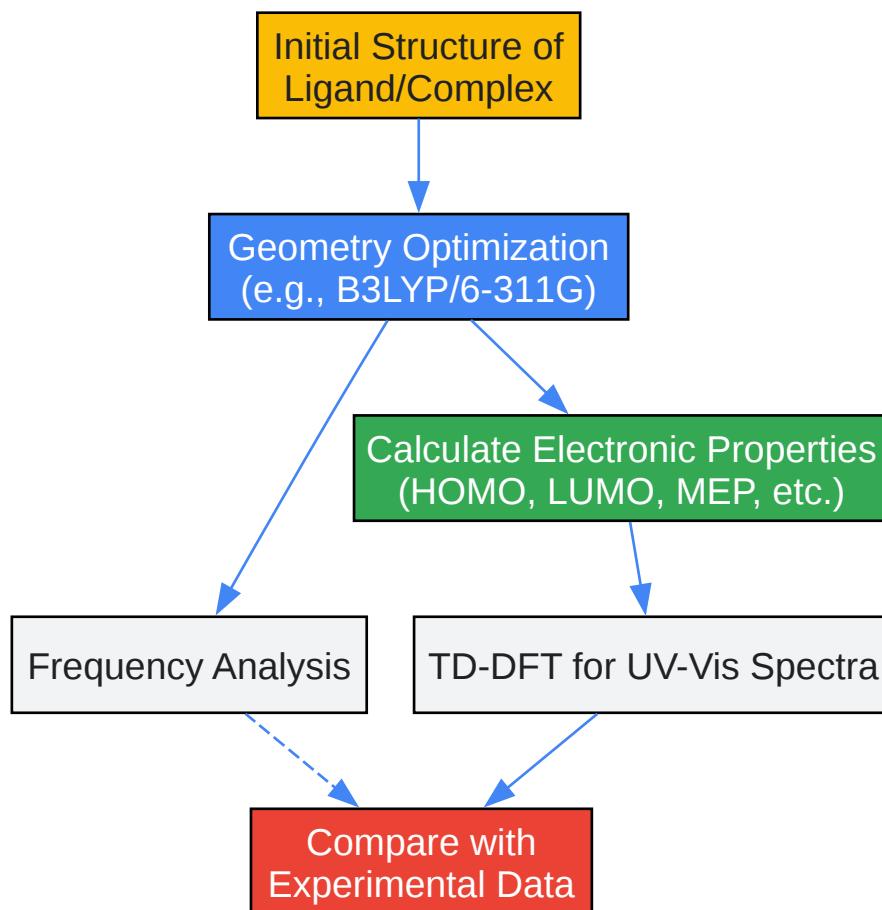
Visualizations

The following diagrams illustrate typical workflows and conceptual pathways related to the study of **2-Quinolinecarboxaldehyde** metal complexes.



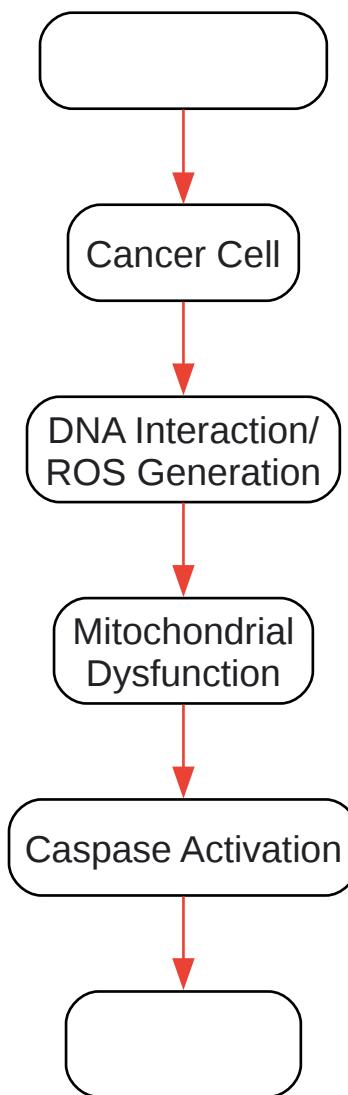
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Caption: Experimental workflow for synthesis and characterization.



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Caption: A flowchart illustrating the typical computational workflow for DFT analysis.[3]



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Caption: Proposed intrinsic apoptosis pathway induced by quinoline metal complexes.[2]

Conclusion

The integration of experimental synthesis and characterization with DFT computational analysis provides a powerful approach for the development of novel **2-Quinolinecarboxaldehyde** metal complexes. The enhanced biological activity observed in the metal complexes compared to the free ligands highlights their therapeutic potential.[2] DFT studies are crucial in elucidating the electronic and structural factors that govern this activity, thereby guiding the rational design of more potent and selective agents for applications in drug development and catalysis.[6] Future

work should focus on building larger, consistent datasets to establish clearer structure-activity relationships.

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